molecular formula C12H15ClN2O3 B2554492 2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide CAS No. 1796109-91-5

2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide

Cat. No. B2554492
CAS RN: 1796109-91-5
M. Wt: 270.71
InChI Key: GBOVIAGQKUSXIW-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide, also known as CFPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. This compound has been studied for its potential therapeutic applications in treating various diseases, including pain, inflammation, anxiety, and depression.

Mechanism of Action

2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. This leads to an increase in the levels of endocannabinoids, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects. By modulating the endocannabinoid system, 2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide has been shown to reduce pain and inflammation, as well as anxiety and depression.
Biochemical and Physiological Effects:
2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation by modulating the endocannabinoid system, as well as reducing anxiety and depression. In addition, it has been studied for its potential use in treating drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide has a number of advantages for use in laboratory experiments. It is a potent inhibitor of FAAH, which makes it useful for studying the endocannabinoid system and its effects on various physiological processes. However, it also has some limitations, such as its potential toxicity and the need for careful handling and storage.

Future Directions

There are a number of future directions for research on 2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide. One area of interest is its potential use in treating drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. In addition, it may have potential applications in the treatment of pain, inflammation, and anxiety disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.

Synthesis Methods

2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide can be synthesized using a multi-step process that involves the reaction of piperidine with furan-2-carbonyl chloride, followed by the addition of chloroacetyl chloride. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, it has been shown to modulate the endocannabinoid system and reduce pain and inflammation in animal models. In addition, it has been studied for its potential use in treating anxiety and depression, as well as drug addiction.

properties

IUPAC Name

2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c13-8-11(16)14-9-3-5-15(6-4-9)12(17)10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOVIAGQKUSXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCl)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide

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